5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the chloromethyl group and the isopentyl substituent imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine . This reaction proceeds via the formation of a nitrile oxide intermediate, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to alter the oxidation state of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or enhanced mechanical strength.
Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules, including natural products and bioactive compounds.
Biological Research: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The isopentyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazoles: These compounds share the chloromethyl group and a five-membered ring structure but differ in the heteroatoms present in the ring.
5-(Chloromethyl)furfural: This compound has a similar chloromethyl group but features a furan ring instead of an oxadiazole ring.
2-Chloro-5-(chloromethyl)pyridine: This compound contains a chloromethyl group and a pyridine ring, offering different reactivity and applications.
Uniqueness
5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is unique due to the combination of its oxadiazole ring, chloromethyl group, and isopentyl substituent. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXRPVMCMUCUMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967424 |
Source
|
Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529510-32-5 |
Source
|
Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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